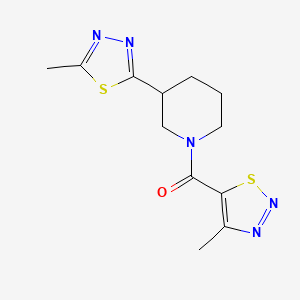

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

Description

This compound is a hybrid heterocyclic molecule featuring a piperidine backbone substituted with two distinct thiadiazole moieties: a 4-methyl-1,2,3-thiadiazole-5-carbonyl group and a 5-methyl-1,3,4-thiadiazol-2-yl group. The structural complexity arises from the fusion of two biologically relevant heterocycles, which may confer unique electronic, steric, and pharmacophoric properties. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

(4-methylthiadiazol-5-yl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5OS2/c1-7-10(20-16-13-7)12(18)17-5-3-4-9(6-17)11-15-14-8(2)19-11/h9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWDZQWUNVNRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound’s closest analogs include derivatives with single thiadiazole substituents or variations in the heterocyclic backbone. Key examples are:

Key Observations :

- The target compound’s dual thiadiazole system likely enhances π-π stacking and hydrogen-bonding interactions with biological targets compared to single-thiadiazole analogs like Sulfamethizole .

- The piperidine ring may improve solubility and membrane permeability relative to pyridine or pyrazole-based analogs .

Q & A

Basic: What are the key considerations in synthesizing this compound to ensure high yield and purity?

Answer:

The synthesis of this heterocyclic compound requires precise control over reaction conditions and reagent selection. Key steps include:

- Coupling Reactions : Use coupling agents (e.g., carbodiimides) to link the thiadiazole moieties to the piperidine backbone. Solvent choice (e.g., DMF or THF) and anhydrous conditions are critical to avoid hydrolysis .

- Temperature Optimization : Reflux conditions (e.g., 90–110°C) enhance reaction efficiency, as seen in analogous thiadiazole syntheses .

- Purification : Column chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) improves purity. Monitor reaction progress via TLC or HPLC .

Advanced: How can coupling reactions between thiadiazole derivatives and the piperidine backbone be optimized to minimize by-products?

Answer:

- Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) or palladium-based catalysts to accelerate coupling while suppressing side reactions like dimerization .

- Stoichiometric Ratios : Maintain a 1:1 molar ratio of thiadiazole carbonyl chloride to piperidine derivatives to avoid excess unreacted starting material.

- In Situ Monitoring : Use FT-IR or NMR to detect intermediate formation and adjust conditions dynamically .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?

Answer:

- ¹H/¹³C NMR : Analyze chemical shifts for the piperidine ring (δ 2.5–3.5 ppm for CH₂ groups) and thiadiazole protons (δ 8.0–9.0 ppm). Methyl groups on thiadiazoles appear as singlets near δ 2.3–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 339.04 for C₁₁H₁₃N₅OS₂⁺) .

- IR Spectroscopy : Detect carbonyl stretching (1650–1750 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Advanced: How can X-ray crystallography or 2D NMR resolve stereochemical ambiguities in the piperidine ring substituents?

Answer:

- X-ray Crystallography : Provides absolute configuration by resolving spatial arrangements of the thiadiazole and carbonyl groups. Requires high-purity crystals grown via slow evaporation (e.g., in ethanol/water) .

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships. For example, NOE interactions between piperidine H-3 and thiadiazole methyl groups confirm substituent orientation .

Basic: What in vitro assays are recommended to screen for antimicrobial or anticancer activity?

Answer:

- Antimicrobial : Broth microdilution assays (MIC determination) against Staphylococcus aureus or E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like DHFR or kinases, using NADPH depletion or ATP competition .

Advanced: How can SAR studies identify critical functional groups for bioactivity?

Answer:

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methyl groups with halogens or longer alkyl chains).

- Activity Correlation : Compare IC₅₀ values across analogs. For example, increased lipophilicity (via methyl groups) may enhance membrane permeability .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions between thiadiazole moieties and enzyme active sites (e.g., 14-α-demethylase in fungi) .

Advanced: How should researchers address conflicting data on the compound’s enzyme inhibition efficacy?

Answer:

- Orthogonal Assays : Validate results using both fluorescence-based and radiometric assays (e.g., ³H-labeled substrates).

- Kinetic Studies : Determine Kᵢ values under varying pH/temperature conditions to assess assay reproducibility .

- Structural Analysis : Compare X-ray co-crystal structures of the compound-enzyme complex to identify binding inconsistencies .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., using GROMACS).

- Free Energy Perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., methyl vs. trifluoromethyl groups) .

- Validation : Cross-check computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for experimental binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.